p-Dianisal-3,3'-dichlorobenzidine

Description

The exact mass of the compound 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Dianisal-3,3'-dichlorobenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Dianisal-3,3'-dichlorobenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

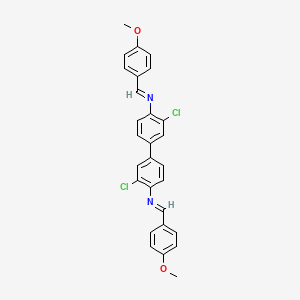

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-4-[3-chloro-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2N2O2/c1-33-23-9-3-19(4-10-23)17-31-27-13-7-21(15-25(27)29)22-8-14-28(26(30)16-22)32-18-20-5-11-24(34-2)12-6-20/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTLKDNURNVSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348338 | |

| Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3540-78-1 | |

| Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-N4,N4'-bis[(4-methoxyphenyl)methylene]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Dianisal-3,3'-dichlorobenzidine (CAS 3540-78-1): A Schiff Base Derivative of a Potent Carcinogen

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of p-Dianisal-3,3'-dichlorobenzidine, a Schiff base synthesized from the reaction of 3,3'-dichlorobenzidine with p-anisaldehyde. Due to the scarcity of direct research on this specific derivative, this document synthesizes information on its parent compound, 3,3'-dichlorobenzidine, and the general chemistry of Schiff bases to offer a scientifically grounded perspective on its likely properties, synthesis, and handling. Particular emphasis is placed on the significant safety considerations inherited from its carcinogenic precursor.

Introduction: Understanding the Core Structure and its Implications

p-Dianisal-3,3'-dichlorobenzidine belongs to the class of organic compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (imine). This particular molecule is formed through the condensation reaction between two molecules of p-anisaldehyde and one molecule of 3,3'-dichlorobenzidine.

The core of this molecule, 3,3'-dichlorobenzidine, is a well-documented compound primarily used as an intermediate in the production of pigments for printing inks, textiles, plastics, and paints.[1][2] However, its utility is overshadowed by its classification as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA). This classification necessitates stringent handling protocols and a thorough understanding of its toxicological profile. The derivatization to p-Dianisal-3,3'-dichlorobenzidine alters the chemical properties of the parent diamine, potentially influencing its biological activity and applications.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3540-78-1 | Echemi[3] |

| Molecular Formula | C₂₈H₂₂Cl₂N₂O₂ | Echemi[3] |

| Molecular Weight | 489.39 g/mol | BOC Sciences[4] |

| Parent Compound (3,3'-dichlorobenzidine) | Gray to purple crystalline solid | OSHA[5] |

| Parent Compound Melting Point | 132-133 °C | Wikipedia[2] |

Synthesis and Mechanism

The synthesis of p-Dianisal-3,3'-dichlorobenzidine involves a classic Schiff base condensation reaction. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the primary amine groups of 3,3'-dichlorobenzidine on the carbonyl carbons of two equivalents of p-anisaldehyde, followed by the elimination of water.

Reaction Scheme:

Caption: Synthesis of p-Dianisal-3,3'-dichlorobenzidine.

Experimental Protocol - A Generalized Approach:

Given the lack of a specific published synthesis for this exact compound, a general procedure for Schiff base formation is outlined below. The causality behind these steps lies in creating an environment that favors the condensation reaction while allowing for the removal of the water byproduct to drive the equilibrium towards the product.

-

Dissolution of Reactants: Dissolve one molar equivalent of 3,3'-dichlorobenzidine in a suitable solvent, such as absolute ethanol. In a separate flask, dissolve slightly more than two molar equivalents of p-anisaldehyde in the same solvent. The use of a slight excess of the aldehyde can help to ensure complete reaction of the diamine.

-

Acid Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the 3,3'-dichlorobenzidine solution. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reaction Mixture: Slowly add the p-anisaldehyde solution to the 3,3'-dichlorobenzidine solution with constant stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate and facilitates the removal of water.

-

Product Isolation: Upon cooling, the Schiff base product is expected to precipitate out of the solution. The solid can be collected by vacuum filtration.

-

Purification: The crude product should be recrystallized from a suitable solvent (e.g., ethanol or a solvent mixture) to remove any unreacted starting materials and byproducts.

-

Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum and the disappearance of the aldehyde and amine proton signals in the NMR spectra.

Potential Applications and Research Directions

While the primary application of the parent compound, 3,3'-dichlorobenzidine, is in the synthesis of azo pigments, the formation of the Schiff base derivative opens up new avenues for research and potential applications. Schiff bases are known for their diverse biological activities and their ability to form stable complexes with metal ions.

Potential Areas of Investigation:

-

Coordination Chemistry: The imine nitrogen atoms in p-Dianisal-3,3'-dichlorobenzidine can act as donor atoms for coordination with transition metals.[6][7][8][9] The resulting metal complexes could exhibit interesting magnetic, catalytic, or biological properties.

-

Analytical Chemistry: The formation of a colored Schiff base could potentially be utilized for the colorimetric or spectrophotometric determination of aldehydes or primary amines.

-

Biological Activity: Schiff bases have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10] Given the known carcinogenicity of the parent diamine, any investigation into the biological activity of p-Dianisal-3,3'-dichlorobenzidine must be approached with extreme caution and would likely focus on its potential as a cytotoxic agent in a controlled research setting.

Safety, Handling, and Toxicology: A Critical Consideration

The most critical aspect of working with p-Dianisal-3,3'-dichlorobenzidine is the inherent hazard associated with its 3,3'-dichlorobenzidine core. Although the toxicological properties of the Schiff base derivative have not been specifically reported, it is prudent to assume that it may retain some or all of the hazardous properties of its parent compound.

HAZARD WARNING: 3,3'-Dichlorobenzidine is a probable human carcinogen. All handling of this compound and its derivatives must be conducted with appropriate personal protective equipment (PPE) in a designated area, such as a certified chemical fume hood.

Recommended Safety Protocols:

-

Engineering Controls: All work with p-Dianisal-3,3'-dichlorobenzidine should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

-

-

Handling: Avoid creating dust. If handling the solid, use appropriate weighing enclosures.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

-

Disposal: All waste containing p-Dianisal-3,3'-dichlorobenzidine or its parent compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Toxicological Profile of the Parent Compound (3,3'-Dichlorobenzidine):

-

Carcinogenicity: Classified as a Group B2, probable human carcinogen by the EPA.

-

Acute Effects: Can cause irritation to the skin, eyes, and respiratory tract.[11]

-

Chronic Effects: Long-term exposure may affect the gastrointestinal, respiratory, and central nervous systems.

Conclusion

p-Dianisal-3,3'-dichlorobenzidine is a Schiff base derivative of a known hazardous compound. While its specific properties and applications remain largely unexplored, its synthesis from readily available starting materials and the versatile nature of Schiff bases suggest potential for further research, particularly in the fields of coordination chemistry and materials science. However, the significant toxicological risks associated with its 3,3'-dichlorobenzidine core cannot be overstated. Any research involving this compound must be conducted with the highest standards of safety and a thorough understanding of the hazards involved. Future research should focus on a comprehensive characterization of its physicochemical and toxicological properties to enable a more complete assessment of its potential risks and benefits.

References

-

3,3'-Dichlorobenzidine. Canada.ca. [Link]

-

3,3'-Dichlorobenzidine. Wikipedia. [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070. PubChem. [Link]

-

3,3'-Dichlorobenzidine. U.S. Environmental Protection Agency (EPA). [Link]

-

OSHA Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. Occupational Safety and Health Administration (OSHA). [Link]

-

3,3'-DICHLOROBENZIDINE (and its salts). Occupational Safety and Health Administration (OSHA). [Link]

-

Transition metal complexes of novel binuclear Schiff base derived from 3,3′-diaminobenzidine: synthesis, characterization, thermal behavior, DFT, antimicrobial and molecular docking studies. ResearchGate. [Link]

-

3,3'-Dichlorobenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Transition metal complexes of novel binuclear Schiff base derived from 3,3′-diaminobenzidine. Jansons Institute of Technology. [Link]

-

Structural and magnetic studies of six-coordinated Schiff base Dy(iii) complexes. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. [Link]

-

Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications. PubMed. [Link]

Sources

- 1. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 6. researchgate.net [researchgate.net]

- 7. jit.ac.in [jit.ac.in]

- 8. Structural and magnetic studies of six-coordinated Schiff base Dy(iii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to the Molecular Structure of p-Dianisal-3,3'-dichlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

p-Dianisal-3,3'-dichlorobenzidine, a notable Schiff base, stands at the intersection of classical organic synthesis and modern medicinal chemistry. Its molecular architecture, derived from the condensation of p-anisaldehyde and the potent carcinogen 3,3'-dichlorobenzidine, presents a compelling case for detailed structural and functional investigation. This guide offers a comprehensive exploration of its molecular structure, from fundamental properties to advanced characterization and potential biological significance. Understanding the intricacies of this molecule is paramount for researchers aiming to harness its unique chemical attributes while mitigating the risks associated with its precursor.

Core Molecular Identity

p-Dianisal-3,3'-dichlorobenzidine, systematically named N,N'-bis(4-methoxybenzylidene)-3,3'-dichlorobiphenyl-4,4'-diamine, is a symmetrical Schiff base. Its core structure is built upon a 3,3'-dichlorobenzidine moiety, where the amino groups have condensed with two equivalents of p-anisaldehyde.

| Property | Value | Source |

| CAS Number | 3540-78-1 | [1][][3] |

| Molecular Formula | C₂₈H₂₂Cl₂N₂O₂ | [1][][3] |

| Molecular Weight | 489.39 g/mol | [1][] |

| Synonyms | N,N'-Bis(p-anisylidene)-3,3'-dichlorobenzidine, 4,4'-Bis(4-methoxybenzylideneamino)-3,3'-dichlorobiphenyl |

Synthesis and Mechanistic Considerations

The synthesis of p-Dianisal-3,3'-dichlorobenzidine is a classic example of Schiff base formation, a condensation reaction between a primary amine and an aldehyde.[4]

The Precursors: 3,3'-Dichlorobenzidine and p-Anisaldehyde

3,3'-Dichlorobenzidine (DCB) is a synthetic aromatic amine primarily used as an intermediate in the production of pigments for printing inks, textiles, and plastics.[5] Its synthesis typically involves the reduction of o-nitrochlorobenzene.[6] It is important to note that 3,3'-dichlorobenzidine is classified as a probable human carcinogen, necessitating stringent safety protocols during its handling and in any subsequent synthetic procedures.[7]

p-Anisaldehyde (4-methoxybenzaldehyde) is a readily available aromatic aldehyde characterized by the presence of a methoxy group at the para position of the benzene ring. This electron-donating group influences the reactivity of the aldehyde and the properties of the resulting Schiff base.

The Reaction: Nucleophilic Addition and Dehydration

The formation of the imine linkages in p-Dianisal-3,3'-dichlorobenzidine proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3,3'-dichlorobenzidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. This results in the formation of a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of a Schiff base.

This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[4]

Experimental Protocol: A Generalized Approach

-

Dissolution of Reactants: Dissolve equimolar amounts of 3,3'-dichlorobenzidine and p-anisaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Catalysis (Optional): Add a few drops of a weak acid catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product, p-Dianisal-3,3'-dichlorobenzidine, is expected to precipitate out of the solution upon cooling.

-

Purification: The solid product can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then purified by recrystallization from an appropriate solvent.

Spectroscopic and Structural Characterization

While direct experimental spectra for p-Dianisal-3,3'-dichlorobenzidine are not publicly available in the searched literature, chemical database entries indicate their existence.[8][9] Based on the known structure and data for analogous compounds, the expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the formation of the Schiff base. The key diagnostic peak is the stretching vibration of the C=N (imine) bond, which is expected to appear in the region of 1600-1650 cm⁻¹. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) would provide strong evidence for the successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the biphenyl and anisyl rings would appear as complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The singlet corresponding to the methoxy group (-OCH₃) protons would be observed in the upfield region, around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure. A key signal would be the resonance of the imine carbon (-C=N-), expected in the range of δ 150-165 ppm. The various aromatic carbons and the methoxy carbon would also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 488 (for the most abundant isotopes), corresponding to the molecular formula C₂₈H₂₂Cl₂N₂O₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Crystal Structure Analysis

While the crystal structure of p-Dianisal-3,3'-dichlorobenzidine has not been reported, the structure of a closely related compound, N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine, has been determined by X-ray crystallography.[10] In this analogue, the biphenyl rings are twisted with respect to each other, and there is a significant dihedral angle between the biphenyl and methoxybenzene rings.[10] It is highly probable that p-Dianisal-3,3'-dichlorobenzidine would adopt a similar non-planar conformation to minimize steric hindrance between the aromatic rings. This non-planar structure will have significant implications for its electronic properties and potential biological activity.

Caption: Key structural components of p-Dianisal-3,3'-dichlorobenzidine.

Physicochemical Properties and Molecular Modeling

Predicted Physicochemical Properties

Based on computational models, several physicochemical properties of p-Dianisal-3,3'-dichlorobenzidine have been predicted:

| Property | Predicted Value | Source |

| Density | 1.19 g/cm³ | [11] |

| Boiling Point | 680.7 °C at 760 mmHg | [11] |

| Flash Point | 365.4 °C | [11] |

| Refractive Index | 1.597 | [11] |

| XLogP3 | 7.3 - 8.18 | [11] |

The high XLogP3 value suggests that the molecule is highly lipophilic, which will influence its solubility and ability to cross biological membranes.

Insights from Computational Modeling

Computational studies on similar Schiff bases using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential of p-Dianisal-3,3'-dichlorobenzidine. Such studies are crucial for understanding its reactivity, stability, and potential interactions with biological targets.

Potential Biological Activity and Applications

While specific biological studies on p-Dianisal-3,3'-dichlorobenzidine are not prominent in the available literature, the broader class of Schiff bases is well-known for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The imine group is often a key pharmacophore for antimicrobial and antifungal agents.[1][12][13]

-

Anticancer Activity: Many Schiff bases have been investigated for their potential as anticancer drugs.[1][13]

-

Antioxidant Activity: The presence of phenolic or other electron-rich moieties can impart antioxidant properties to Schiff bases.[1]

Given the structural alerts within p-Dianisal-3,3'-dichlorobenzidine, particularly the 3,3'-dichlorobenzidine core, any potential therapeutic application would need to be carefully weighed against its toxicological profile. The metabolism of this compound in biological systems would be a critical area of investigation, as the potential for in vivo cleavage of the imine bond to release the carcinogenic 3,3'-dichlorobenzidine would be a major concern.

Safety and Handling

Given that p-Dianisal-3,3'-dichlorobenzidine is a derivative of the probable human carcinogen 3,3'-dichlorobenzidine, it should be handled with extreme caution.[14] All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Disposal of this compound and any associated waste must be carried out in accordance with institutional and national regulations for hazardous chemical waste.

Conclusion

p-Dianisal-3,3'-dichlorobenzidine is a molecule of significant chemical interest, embodying the versatile chemistry of Schiff bases. Its molecular structure, characterized by a non-planar conformation and the presence of both electron-donating and electron-withdrawing groups, suggests a rich potential for further study. While its synthesis is straightforward, the inherent toxicity of its precursor necessitates careful handling and a thorough toxicological evaluation before any potential applications, particularly in the pharmaceutical sciences, can be considered. Future research should focus on obtaining detailed experimental data, including its crystal structure and a comprehensive biological activity profile, to fully elucidate the structure-activity relationships of this intriguing molecule.

References

-

GSC Online Press. Biological applications of Schiff bases: An overview. [Link]

-

Jetir.org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

-

Letters in Applied NanoBioScience. Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. [Link]

-

MDPI. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. [Link]

-

MDPI. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. [Link]

-

PubChem. 3,3'-Dichlorobenzidine. [Link]

-

Aladdin Scientific. Dichloro-N, N'-bis(4-methoxybenzylidene)benzidine, min 98% (T), 25 grams. [Link]

-

LookChem. Cas 3540-78-1,P-DIANISAL-3,3'-DICHLOROBENZIDINE. [Link]

-

Canada.ca. 3,3'-Dichlorobenzidine. [Link]

-

ATSDR. Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

-

EPA. 3,3'-Dichlorobenzidine. [Link]

-

PubMed. N,N-Bis(4-meth-oxy-benzyl-idene)-3,3'-dimethyl-benzidine. [Link]

-

OEHHA. Dichlorobenzidine-based Compounds Metabolized to 3,3. [Link]

-

Wikipedia. 3,3'-Dichlorobenzidine. [Link]

-

ATSDR. Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

-

NCBI. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride , Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. P-DIANISAL-3,3'-DICHLOROBENZIDINE(3540-78-1) IR2 [m.chemicalbook.com]

- 10. N,N-Bis(4-meth-oxy-benzyl-idene)-3,3'-dimethyl-benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. lookchem.com [lookchem.com]

An In-depth Technical Guide to p-Dianisal-3,3'-dichlorobenzidine: Properties, Synthesis, and Analytical Considerations

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of p-Dianisal-3,3'-dichlorobenzidine, a significant derivative of 3,3'-dichlorobenzidine. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its molecular structure, synthesis, reactivity, and analytical methodologies. By synthesizing available data with established chemical principles, this guide aims to serve as a critical resource for the safe and effective handling and application of this compound.

Introduction and Molecular Architecture

p-Dianisal-3,3'-dichlorobenzidine, systematically named N,N'-Bis(4-methoxybenzylidene)-3,3'-dichlorobiphenyl-4,4'-diamine, is a Schiff base derivative of 3,3'-dichlorobenzidine.[1][] The core of this molecule is the 3,3'-dichlorobenzidine moiety, a known synthetic aromatic amine.[3][4] The primary amino groups of 3,3'-dichlorobenzidine are condensed with p-anisaldehyde (4-methoxybenzaldehyde) to form the di-imine structure of p-Dianisal-3,3'-dichlorobenzidine. This structural modification significantly alters the physicochemical properties and potential applications of the parent compound.

Understanding the properties of p-Dianisal-3,3'-dichlorobenzidine necessitates a foundational knowledge of its precursor, 3,3'-dichlorobenzidine, which has been extensively studied due to its historical use in the synthesis of azo dyes and pigments.[5][6][7] However, 3,3'-dichlorobenzidine is also recognized as a probable human carcinogen, a critical consideration that extends to its derivatives.[4][6][8]

This guide will first delineate the known physical and chemical properties of p-Dianisal-3,3'-dichlorobenzidine, followed by a detailed exploration of its synthesis and reactivity. Finally, we will present robust analytical protocols for its characterization, drawing upon established methods for related compounds.

Physicochemical Properties

The physicochemical properties of p-Dianisal-3,3'-dichlorobenzidine are summarized in the table below. It is important to note that while some data is directly available for this compound, other properties can be inferred from the well-characterized parent compound, 3,3'-dichlorobenzidine.

| Property | Value | Source |

| Molecular Formula | C28H22Cl2N2O2 | [1][] |

| Molecular Weight | 489.39 g/mol | [1][] |

| Appearance | Gray to purple crystalline solid or powder | [5][9][10] (for 3,3'-dichlorobenzidine) |

| Melting Point | Not explicitly available for p-Dianisal-3,3'-dichlorobenzidine. For 3,3'-dichlorobenzidine: 132-133 °C | [5][7] |

| Boiling Point | 680.7 °C at 760 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, benzene, and glacial acetic acid. | [7][11][12] (for 3,3'-dichlorobenzidine) |

| Flash Point | 365.4 °C | [1] |

| IUPAC Name | N,N'-Bis(4-methoxybenzylidene)-3,3'-dichlorobiphenyl-4,4'-diamine | [] |

Synthesis and Reactivity

The primary synthesis of p-Dianisal-3,3'-dichlorobenzidine involves the condensation reaction between 3,3'-dichlorobenzidine and p-anisaldehyde. This reaction is a classic example of Schiff base formation.

Synthesis of the 3,3'-Dichlorobenzidine Precursor

The industrial synthesis of 3,3'-dichlorobenzidine is a two-step process starting from 2-nitrochlorobenzene.[7]

-

Reduction: 2-nitrochlorobenzene is reduced using zinc dust in a basic solution to form 2,2'-dichlorodiphenylhydrazine.

-

Benzidine Rearrangement: The resulting hydrazine intermediate undergoes a benzidine rearrangement in the presence of a strong acid, such as hydrochloric acid, to yield 3,3'-dichlorobenzidine.[7] A detailed protocol for a similar rearrangement to produce 3,3'-dichlorobenzidine hydrochloride has been described.[13]

Schiff Base Formation

The synthesis of p-Dianisal-3,3'-dichlorobenzidine is achieved by reacting 3,3'-dichlorobenzidine with two equivalents of p-anisaldehyde, typically in a suitable solvent with acid catalysis.

Caption: Synthesis of p-Dianisal-3,3'-dichlorobenzidine.

Reactivity Profile

The reactivity of p-Dianisal-3,3'-dichlorobenzidine is dictated by the chemical functionalities present in its structure: the imine bonds, the chlorinated biphenyl core, and the methoxy-substituted aromatic rings.

-

Hydrolysis: The imine linkages are susceptible to hydrolysis, particularly under acidic conditions, which would regenerate 3,3'-dichlorobenzidine and p-anisaldehyde. This instability is a critical factor to consider in its handling and formulation.

-

Reactions of the Biphenyl Core: The dichlorobiphenyl core can undergo electrophilic aromatic substitution reactions, though the existing substituents will influence the position and feasibility of such reactions.

-

Oxidation and Reduction: The imine bonds can be reduced to the corresponding secondary amines. The aromatic rings can be susceptible to oxidation under strong oxidizing conditions.

Experimental Protocols: Analytical Characterization

Given the limited specific analytical data for p-Dianisal-3,3'-dichlorobenzidine, the following protocols are adapted from established methods for the analysis of 3,3'-dichlorobenzidine and other aromatic amines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the separation and quantification of p-Dianisal-3,3'-dichlorobenzidine.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of a standard solution.

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol.

A method for the trace-level determination of 3,3'-dichlorobenzidine in aqueous samples using online solid-phase extraction and liquid chromatography with electrochemical detection has been reported, which could be adapted for the analysis of p-Dianisal-3,3'-dichlorobenzidine.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of p-Dianisal-3,3'-dichlorobenzidine, although its relatively high boiling point may require high-temperature conditions.

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A high-temperature capillary column suitable for aromatic compounds.

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: An optimized temperature ramp to ensure elution of the analyte.

-

MS Detection: Electron ionization (EI) with scanning for identification or selected ion monitoring (SIM) for quantification.

Methods for the analysis of 3,3'-dichlorobenzidine in various matrices, including animal chow and wastewater, using gas chromatography have been described.[15]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of p-Dianisal-3,3'-dichlorobenzidine. The expected spectra would show signals corresponding to the aromatic protons and carbons of the dichlorobiphenyl and anisyl moieties, as well as the characteristic imine proton and carbon signals. NMR data for the parent 3,3'-dichlorobenzidine is available for comparison.[16] The principles of NMR spectroscopy and its application in structural analysis are well-established.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule, such as the C=N stretch of the imine bond, the C-Cl stretch, and the aromatic C-H and C=C stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.

Caption: Analytical workflow for p-Dianisal-3,3'-dichlorobenzidine.

Safety and Toxicological Profile

The toxicological profile of p-Dianisal-3,3'-dichlorobenzidine is not well-documented. However, due to its structural relationship with 3,3'-dichlorobenzidine, it should be handled with extreme caution. 3,3'-Dichlorobenzidine is classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[4][6][8]

-

Exposure Routes: The primary routes of occupational exposure to 3,3'-dichlorobenzidine are inhalation and dermal contact.[4][18]

-

Health Hazards: Chronic exposure to 3,3'-dichlorobenzidine may affect the gastrointestinal, respiratory, and central nervous systems in humans.[6] Animal studies have shown an increased incidence of tumors at various sites following oral exposure.[6]

-

Handling Precautions: It is imperative to handle p-Dianisal-3,3'-dichlorobenzidine in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

p-Dianisal-3,3'-dichlorobenzidine is a chemically significant derivative of 3,3'-dichlorobenzidine with distinct properties conferred by the introduction of the p-anisal moieties. This guide has provided a detailed overview of its structure, synthesis, and reactivity, along with recommended analytical protocols for its characterization. The inherent toxicological risks associated with the 3,3'-dichlorobenzidine core necessitate stringent safety measures during its handling and use. Further research into the specific biological activities and toxicological profile of p-Dianisal-3,3'-dichlorobenzidine is warranted to fully understand its potential applications and risks.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

OSHA. (1989). Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. Retrieved from [Link]

-

Environment and Climate Change Canada. (1993). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3'-Dichlorobenzidine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 3,3'-DICHLOROBENZIDINE (and its salts). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 3,3′-Dichlorobenzidine and Its Dihydrochloride. 15th Report on Carcinogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET - 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3'-Dichlorobenzidine dihydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Vera-Avila, L. E., García-Ac, A., & Covarrubias-Herrera, R. (2001). Trace-level determination of benzidine and 3,3'-dichlorobenzidine in aqueous environmental samples by online solid-phase extraction and liquid chromatography with electrochemical detection. Journal of chromatographic science, 39(7), 301–307. [Link]

-

LookChem. (n.d.). Cas 3540-78-1,P-DIANISAL-3,3'-DICHLOROBENZIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SciELO South Africa. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3,3′-Dichlorobenzidine [intersurfchem.net]

- 6. epa.gov [epa.gov]

- 7. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 11. 3,3'-Dichlorobenzidine CAS#: 91-94-1 [m.chemicalbook.com]

- 12. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 14. Trace-level determination of benzidine and 3,3'-dichlorobenzidine in aqueous environmental samples by online solid-phase extraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,3'-Dichlorobenzidine(91-94-1) 1H NMR [m.chemicalbook.com]

- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

p-Dianisal-3,3'-dichlorobenzidine safety data sheet

An In-depth Technical Guide to the Safe Handling of p-Dianisal-3,3'-dichlorobenzidine

This document provides a comprehensive safety and handling guide for p-Dianisal-3,3'-dichlorobenzidine, intended for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with the underlying toxicological principles, emphasizing the causal links between the chemical's properties and the required safety protocols. The primary directive of this guide is to instill a deep, proactive safety culture when handling this and structurally related compounds.

The core safety consideration for p-Dianisal-3,3'-dichlorobenzidine stems from its parent compound, 3,3'-dichlorobenzidine (DCB) . DCB is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, and is listed by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen".[1][2] Due to the structural similarity and the potential for in-vivo metabolism to release the parent compound, p-Dianisal-3,3'-dichlorobenzidine must be handled with the same high level of caution as a confirmed carcinogen.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics influence its behavior in the laboratory, potential exposure routes, and appropriate emergency responses.

| Property | p-Dianisal-3,3'-dichlorobenzidine | 3,3'-dichlorobenzidine (Parent Compound) |

| Synonyms | N,N'-Bis(p-anisylidene)-3,3'-dichlorobenzidine | 4,4'-Diamino-3,3'-dichlorobiphenyl |

| CAS Number | 3540-78-1[3] | 91-94-1[4] |

| Molecular Formula | C₂₈H₂₂Cl₂N₂O₂[3] | C₁₂H₁₀Cl₂N₂[4] |

| Molecular Weight | 489.39 g/mol [3] | 253.13 g/mol [4] |

| Appearance | Crystalline Solid | Gray to purple crystalline solid[4][5] |

| Boiling Point | 680.7°C at 760 mmHg[3] | 402°C (756°F)[4] |

| Melting Point | Not readily available | 132 - 133°C[4] |

| Solubility in Water | Insoluble (predicted) | 0.07% (15°C)[4] |

| Density | 1.19 g/cm³[3] | Not readily available |

Section 2: Toxicological Profile and Hazard Identification

The primary toxicological concern is carcinogenicity. Animal studies on the parent compound, 3,3'-dichlorobenzidine, have demonstrated an increased incidence of tumors at various sites.[1] The mechanism is believed to be similar to that of benzidine, another known human bladder carcinogen.[4] Therefore, all handling protocols must be designed to minimize any potential for exposure.

Globally Harmonized System (GHS) Classification

A comparison of the known GHS classifications highlights the severe hazards associated with the parent compound, which should be assumed for the derivative.

| Hazard Class | p-Dianisal-3,3'-dichlorobenzidine | 3,3'-dichlorobenzidine (Parent Compound) | Causality and Experimental Insight |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | Not Classified | Ingestion can lead to systemic toxicity. |

| Acute Toxicity, Dermal | Not Classified | H312: Harmful in contact with skin[6] | The compound can be absorbed through the skin, making dermal contact a significant exposure route.[7] |

| Skin Sensitization | Not Classified | H317: May cause an allergic skin reaction[7] | Repeated skin contact may lead to sensitization, causing a rash or dermatitis upon subsequent exposures. |

| Carcinogenicity | Not Classified | H350: May cause cancer [6] | This is the most critical hazard. Assumed to apply to the derivative due to its structure. |

| Aquatic Hazard | Not Classified | H410: Very toxic to aquatic life with long lasting effects[7] | Release into the environment must be strictly avoided. |

Routes of Exposure and Health Effects

-

Inhalation: While the compound has low vapor pressure, dust or aerosols can be inhaled, potentially causing respiratory tract irritation and systemic absorption.

-

Skin Contact: A primary route of concern. The parent compound is harmful if it contacts the skin and can cause allergic reactions.[7] Chronic exposure is a major cancer risk.

-

Eye Contact: Direct contact with the solid or dust can cause serious eye irritation or damage.[8][9]

-

Ingestion: Harmful if swallowed.[3] Ingestion can lead to systemic poisoning.

Section 3: Proactive Risk Management and Handling Protocols

A self-validating safety protocol relies on the "Hierarchy of Controls." This principle prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of Controls applied to potent chemical hazards.

Experimental Workflow: Safe Handling Protocol

This protocol is designed to be a self-validating system, where each step minimizes risk.

-

Pre-Experiment Authorization & Planning:

-

Action: Complete a chemical-specific risk assessment. Confirm that all personnel have received training on the hazards of potent carcinogens.

-

Causality: This administrative control ensures that risks are understood and managed before any material is handled.[7]

-

-

Designated Area Preparation:

-

Action: Designate a specific area for handling, such as a certified chemical fume hood. Cover the work surface with absorbent, disposable liners. Assemble all necessary equipment and waste containers within the hood before retrieving the chemical.

-

Causality: This contains any potential spills and prevents the spread of contamination.

-

-

Personal Protective Equipment (PPE) Donning:

-

Action: Wear the following PPE:

-

Outer Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Inner Gloves: A second pair of nitrile gloves.

-

Body Protection: A disposable gown over a standard lab coat.

-

Eye Protection: Chemical safety goggles.

-

Respiratory: Use a NIOSH-approved respirator if there is any risk of dust or aerosol generation outside of a fume hood.[10]

-

-

Causality: Multiple layers of PPE provide redundant protection against dermal exposure, the primary risk route.

-

-

Chemical Handling & Use:

-

Action: Perform all manipulations (weighing, dissolution, transfers) within the designated fume hood. Use tools (spatulas, forceps) to avoid direct contact. If weighing, tare a container inside the hood, add the chemical, and seal it before removing for weighing to minimize contamination of the balance.

-

Causality: Engineering controls (the fume hood) are the primary barrier for containing dust and aerosols.[9]

-

-

Decontamination & Doffing:

-

Action: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials (liners, wipes, gloves) in a designated hazardous waste container. Remove PPE in the reverse order it was put on, ensuring the outer, contaminated layer does not touch skin.

-

Causality: Proper decontamination and doffing procedures are critical to prevent "take-home" exposure.

-

-

Storage & Waste Management:

-

Action: Store the chemical in a clearly labeled, tightly sealed container in a locked, ventilated cabinet designated for carcinogens.[6][7] Dispose of waste through a licensed hazardous waste handler in accordance with all regulations.

-

Causality: Secure storage prevents unauthorized access and accidental release.[11] Proper disposal prevents environmental contamination.

-

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Caption: Emergency first aid workflow following exposure.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[12]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

-

Spill Response: Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material, carefully sweep it into a hazardous waste container, and decontaminate the area.

-

Fire Fighting: The material is combustible. Use dry chemical, CO₂, or alcohol-resistant foam. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like hydrogen chloride and nitrogen oxides.[10]

References

-

SAFETY DATA SHEET. Chem Service. [Link]

-

SAFETY DATA SHEET. Chem Service. [Link]

-

3,3'-Dichlorobenzidine. U.S. Environmental Protection Agency (EPA). [Link]

-

Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

-

3,3'-Dichlorobenzidine. Wikipedia. [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

3,3'-Dichlorobenzidine. Canada.ca. [Link]

-

3,3'-Dichlorobenzidine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet. CPAChem. [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

3,3'-DICHLOROBENZIDINE (and its salts). Occupational Safety and Health Administration (OSHA). [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. echemi.com [echemi.com]

- 4. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 5. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Foreword: On the Synthesis of a Technical Guide for p-Dianisal-3,3'-dichlorobenzidine

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

The request for an in-depth technical guide on the potential research applications of p-Dianisal-3,3'-dichlorobenzidine has prompted a thorough and rigorous investigation into the existing scientific literature and commercial availability of this compound. The goal was to construct a comprehensive whitepaper detailing its utility, grounded in verifiable data and established experimental protocols, as per the high standards of scientific integrity (E-E-A-T) required.

However, after an exhaustive search of chemical databases, peer-reviewed journals, and safety repositories, it has become evident that p-Dianisal-3,3'-dichlorobenzidine is a highly obscure chemical with no established body of research outlining its applications.

While the compound is listed by some chemical suppliers, indicating its existence and potential for synthesis, there is a significant lack of published studies exploring its use in any research or industrial capacity.[1][][3] This absence of foundational data makes it impossible to construct a technical guide that meets the core requirements of trustworthiness and authoritative grounding. To speculate on applications without supporting evidence would be a disservice to the scientific community and would violate the principles of evidence-based practice.

The parent compound, 3,3'-dichlorobenzidine (DCB) , is well-documented, primarily as an intermediate in the production of azo pigments and as a curing agent.[4][5][6] However, it is also classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[6][7][8] This high level of toxicity has led to a significant decline in its use and stringent regulations.[4][8][9] Any derivative, including p-Dianisal-3,3'-dichlorobenzidine, must be handled with the assumption of similar hazards.

Given the lack of specific research on p-Dianisal-3,3'-dichlorobenzidine, this document will instead serve as a brief technical overview, extrapolating potential areas of investigation based on its chemical nature as a Schiff base derivative of 3,3'-dichlorobenzidine. This is presented not as an established guide, but as a conceptual framework for any researcher considering pioneering work with this compound.

Technical Overview: p-Dianisal-3,3'-dichlorobenzidine

Chemical Identity:

| Attribute | Value | Source |

| IUPAC Name | N-[2-chloro-4-[3-chloro-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine | [] |

| Synonyms | N,N'-Bis(p-anisylidene)-3,3'-dichlorobenzidine, 4,4'-Bis(4-methoxybenzylideneamino)-3,3'-dichlorobiphenyl | [][3] |

| CAS Number | 3540-78-1 | [1][][3] |

| Molecular Formula | C28H22Cl2N2O2 | [][3] |

| Molecular Weight | 489.4 g/mol | [][3] |

Structural and Chemical Nature

p-Dianisal-3,3'-dichlorobenzidine is a Schiff base, formed by the condensation reaction between two equivalents of p-anisaldehyde and one equivalent of 3,3'-dichlorobenzidine. This structure imparts specific chemical characteristics that could, hypothetically, be exploited in various research contexts.

Caption: Synthesis of p-Dianisal-3,3'-dichlorobenzidine.

The key features are:

-

Aromatic Core: The biphenyl structure from DCB.

-

Imine Linkages (-C=N-): The characteristic Schiff base bonds.

-

Methoxyphenyl Groups: Terminal groups from p-anisaldehyde.

This extended conjugated system suggests that the molecule is likely colored and may possess interesting photophysical properties.

Hypothetical Research Applications (Extrapolated)

The following sections are speculative and based on the known applications of related chemical structures, such as other Schiff bases and benzidine derivatives. There is currently no direct evidence to support these applications for p-Dianisal-3,3'-dichlorobenzidine itself.

Potential as a Chromogenic or Fluorogenic Sensor

Scientific Rationale: Schiff bases containing extended aromatic systems are often investigated for their ability to interact with metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its absorption (color) or fluorescence spectrum. The nitrogen atoms of the imine groups and the oxygen atoms of the methoxy groups could act as coordination sites for metal cations.

Hypothetical Workflow:

Caption: Hypothetical workflow for testing as a chemical sensor.

Causality: The choice of metal ions would be broad initially to screen for any interaction. A positive result (a distinct and selective spectral shift with a specific ion) would warrant further investigation into binding stoichiometry and detection limits. The high toxicity of the parent compound, however, would likely make its use in biological sensing applications untenable.

Building Block for Coordination Polymers or Metal-Organic Frameworks (MOFs)

Scientific Rationale: The molecule has two distinct coordination sites (the diimine portion), making it a potential candidate as an organic linker for creating coordination polymers. Such materials have applications in gas storage, catalysis, and separation.

Hypothetical Protocol:

-

Synthesis: Prepare the p-Dianisal-3,3'-dichlorobenzidine ligand.

-

Solvothermal Reaction: Combine the ligand with a metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent like DMF or DEF.

-

Crystallization: Seal the mixture in a vial and heat in an oven for 24-72 hours to promote the slow growth of crystals.

-

Characterization: Analyze any resulting crystalline material using single-crystal X-ray diffraction to determine its structure.

Causality: The choice of solvothermal synthesis is standard for MOF creation as it allows for the slow, controlled assembly of the crystalline network. The rigidity of the dichlorobenzidine core combined with the rotational freedom of the imine bonds could lead to interesting network topologies.

Material Science: Polyazomethines

Scientific Rationale: The diimine functionality allows the molecule to act as a monomer in the synthesis of polyazomethines. These polymers are known for their thermal stability and semiconductor properties. However, the presence of chlorine atoms might introduce instability or unwanted reactivity during polymerization.

Critical Safety Considerations: A Mandatory Directive

Given the known toxicology of the parent compound, 3,3'-dichlorobenzidine, any research involving p-Dianisal-3,3'-dichlorobenzidine must proceed with extreme caution.

-

Carcinogenicity: The parent compound, 3,3'-dichlorobenzidine, is a known animal carcinogen and is reasonably anticipated to be a human carcinogen, with links to bladder and liver cancer.[6][7] It is imperative to assume p-Dianisal-3,3'-dichlorobenzidine carries a similar toxicological profile.

-

Exposure Controls: All handling must be done in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile may not be sufficient; consult specific permeation data), and safety goggles, is mandatory.

-

Waste Disposal: All waste, both solid and liquid, must be treated as hazardous carcinogenic waste and disposed of according to institutional and federal regulations.

Conclusion and Future Outlook

p-Dianisal-3,3'-dichlorobenzidine remains a molecule of theoretical interest rather than established application. Its synthesis from a known carcinogen presents a significant barrier to its widespread use, particularly in fields like drug development where safety is paramount.

For materials scientists or analytical chemists, the compound could offer a novel scaffold, but any potential benefits must be rigorously weighed against the inherent and substantial safety risks. Future research would first need to establish a baseline of toxicological data for this specific derivative before any application-oriented work could be responsibly undertaken. Until such data exists, its use should be confined to specialized laboratories with extensive experience in handling highly toxic and carcinogenic compounds.

References

-

Title: P-DIANISAL-3,3'-DICHLOROBENZIDINE | Source: LookChem | URL: [Link]

-

Title: Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine | Source: OEHHA | URL: [Link]

-

Title: 3,3'-Dichlorobenzidine | Source: EPA | URL: [Link]

-

Title: Toxicological Profile for 3,3'-Dichlorobenzidine | Source: Agency for Toxic Substances and Disease Registry (ATSDR) | URL: [Link]

-

Title: 3,3'-Dichlorobenzidine - Wikipedia | Source: Wikipedia | URL: [Link]

-

Title: Understanding the Applications of 3,3'-Dichlorobenzidine in Industry | Source: Autech Industry | URL: [Link]

-

Title: 3,3'-Dichlorobenzidine - Canada.ca | Source: Government of Canada | URL: [Link]

-

Title: 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens | Source: National Toxicology Program, NCBI | URL: [Link]

Sources

- 1. Cas 3540-78-1,P-DIANISAL-3,3'-DICHLOROBENZIDINE | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. epa.gov [epa.gov]

- 9. canada.ca [canada.ca]

The Biological Activity of p-Dianisal-3,3'-dichlorobenzidine: A Technical Guide for Researchers

Introduction: A Tale of Two Moieties

p-Dianisal-3,3'-dichlorobenzidine is a Schiff base derivative of the well-documented carcinogen 3,3'-dichlorobenzidine (DCB).[1][] Its structure comprises a central 3,3'-dichlorobenzidine core, with the two primary amine functionalities condensed with p-anisaldehyde.[1][] While direct toxicological data on p-Dianisal-3,3'-dichlorobenzidine is scarce, its biological activity is intrinsically linked to its parent compounds. The central hypothesis, grounded in the chemistry of Schiff bases, is that p-Dianisal-3,3'-dichlorobenzidine can undergo hydrolysis in biological systems, releasing 3,3'-dichlorobenzidine and p-anisaldehyde.[3][4][5] Consequently, an in-depth understanding of the biological activities of these parent molecules is paramount to predicting the toxicological and pharmacological profile of the derivative.

This technical guide will provide a comprehensive overview of the anticipated biological activity of p-Dianisal-3,3'-dichlorobenzidine, with a primary focus on the well-established hazards of 3,3'-dichlorobenzidine. We will explore the probable metabolic pathways, the resulting genotoxic and carcinogenic effects, and the experimental methodologies used to assess these endpoints. The potential contribution of p-anisaldehyde to the overall biological effect will also be considered.

Metabolic Fate: The Inevitable Cleavage

The lability of the imine bond in Schiff bases to hydrolysis is a key determinant of the biological activity of p-Dianisal-3,3'-dichlorobenzidine. In the aqueous and varying pH environments of a biological system, it is highly probable that the molecule will be cleaved back to its constituent amine and aldehyde.

Caption: Proposed metabolic activation pathway of 3,3'-dichlorobenzidine.

The Supporting Role: Biological Activity of p-Anisaldehyde

p-Anisaldehyde, the other hydrolysis product, also possesses biological activity, although it is generally considered less toxic than 3,3'-dichlorobenzidine. It is a naturally occurring compound found in essential oils and is used as a fragrance and flavoring agent. [6][7] Key biological activities of p-anisaldehyde include:

-

Antimicrobial and Antifungal Properties: It has demonstrated efficacy against a range of bacteria and fungi. [6][7][8][9][10]* Irritation: It can cause skin, eye, and respiratory tract irritation. [11][12]* Mutagenicity: Laboratory experiments have indicated mutagenic effects. [11][12] While the carcinogenic potential of p-anisaldehyde is not as well-defined as that of 3,3'-dichlorobenzidine, its mutagenic properties suggest that it could contribute to the overall genotoxic profile of p-Dianisal-3,3'-dichlorobenzidine following hydrolysis.

Experimental Protocols for Assessing Biological Activity

To experimentally verify the presumed biological activity of p-Dianisal-3,3'-dichlorobenzidine, a series of assays, similar to those used for 3,3'-dichlorobenzidine, would be necessary.

In Vitro Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Prepare different concentrations of p-Dianisal-3,3'-dichlorobenzidine.

-

Incubate the test compound with the Salmonella tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is crucial to simulate mammalian metabolism and convert the compound to its potentially mutagenic metabolites.

-

Plate the bacteria on a minimal glucose agar medium lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

2. In Vitro Mammalian Cell Micronucleus Test

-

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, TK6).

-

Expose the cells to various concentrations of p-Dianisal-3,3'-dichlorobenzidine, with and without metabolic activation (S9).

-

Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

In Vivo Carcinogenicity Bioassay

-

Principle: Long-term administration of the test compound to laboratory animals to assess its potential to cause cancer.

-

Methodology:

-

Select a suitable animal model (e.g., rats, mice).

-

Administer p-Dianisal-3,3'-dichlorobenzidine to the animals via a relevant route of exposure (e.g., oral gavage, dietary administration) at multiple dose levels for a significant portion of their lifespan (e.g., 2 years for rodents).

-

Include a concurrent control group that receives the vehicle only.

-

Monitor the animals for clinical signs of toxicity and tumor development.

-

At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.

-

Statistically analyze the tumor incidence data. A statistically significant increase in the incidence of tumors in the treated groups compared to the control group is evidence of carcinogenicity.

-

Quantitative Data Summary

While no direct quantitative data exists for p-Dianisal-3,3'-dichlorobenzidine, the following table summarizes key toxicological data for its parent compounds.

| Compound | Test | Species | Route | Value | Reference |

| 3,3'-Dichlorobenzidine | LD50 | Rat | Oral | 3,820 - 7,070 mg/kg | [13] |

| Carcinogenicity | Rat | Oral | Increased incidence of mammary and Zymbal gland tumors | [14] | |

| Carcinogenicity | Mouse | Oral | Increased incidence of liver tumors | [14] | |

| Carcinogenicity | Dog | Oral | Increased incidence of liver and bladder tumors | [14] | |

| p-Anisaldehyde | LD50 | Rat | Oral | 1,510 mg/kg | [11][12] |

| LD50 | Mouse | Oral | 1,859 mg/kg | [11][12] | |

| Mutagenicity | In vitro | - | Positive in some laboratory experiments | [11][12] |

Conclusion: A Precautionary Approach

Based on the high probability of its metabolic cleavage to the known carcinogen 3,3'-dichlorobenzidine, p-Dianisal-3,3'-dichlorobenzidine should be handled with extreme caution and treated as a potential carcinogen and genotoxin. The biological activity of this compound is likely dominated by the toxicological profile of 3,3'-dichlorobenzidine, with a potential minor contribution from the mutagenic and irritant properties of p-anisaldehyde. Researchers and drug development professionals working with this compound must implement stringent safety protocols and consider its carcinogenic potential in any risk assessment. Further experimental studies are warranted to definitively characterize the biological activity and metabolic fate of p-Dianisal-3,3'-dichlorobenzidine.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Anisaldehyde, 99+%. Retrieved from [Link]

-

Bio-Rad. (n.d.). Material Safety Data Sheet p-Anisaldehyde. Retrieved from [Link]

- Al-Ghamdi, S., Al-Otaibi, N., & Al-Amri, D. (2020). Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. mSphere, 5(1), e00816-19.

- Wu, Y., et al. (2021). Antimicrobial and biofilm inhibition effects of p-anisaldehyde against Vibrio parahaemolyticus. Food Control, 123, 107834.

- Chen, J., et al. (2019). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability. Journal of Agricultural and Food Chemistry, 67(40), 11135–11144.

- Al-Ghamdi, S., Al-Otaibi, N., & Al-Amri, D. (2020). Antimicrobial Activity Of, and Cellular Pathways Targeted By, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas Aeruginosa. mSphere, 5(1).

- Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848.

-

Health Canada. (1993). 3,3'-Dichlorobenzidine. Retrieved from [Link]

- Iba, M. M. (1991). Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. Chemico-biological interactions, 78(2), 133–148.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 3,3'-Dichlorobenzidine. U.S. Department of Health and Human Services, Public Health Service.

- National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition; 3,3'-Dichlorobenzidine and Its Dihydrochloride. U.S. Department of Health and Human Services, Public Health Service.

-

Office of Environmental Health Hazard Assessment (OEHHA). (2011). 3,3'-Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]

- Zhang, J., et al. (2017). Coumarin-decorated Schiff base hydrolysis as an efficient driving force for the fluorescence detection of water in organic solvents.

- Li, L., et al. (2012). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn(III) complexes in Gemini micellar solution. Journal of Chemical Sciences, 124(3), 641–647.

Sources

- 1. echemi.com [echemi.com]

- 3. [PDF] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines | Semantic Scholar [semanticscholar.org]

- 4. Coumarin-decorated Schiff base hydrolysis as an efficient driving force for the fluorescence detection of water in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. selleckchem.com [selleckchem.com]

- 7. p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. canada.ca [canada.ca]

- 14. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for p-Dianisal-3,3'-dichlorobenzidine as a Chromogenic Substrate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Chromogenic Substrates in High-Throughput Enzyme Assays

Enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and other enzyme-based detection methods are foundational techniques in modern biological research and drug development. The principle of these assays often relies on the enzymatic conversion of a substrate into a detectable signal. Chromogenic substrates, which yield a colored product upon enzymatic reaction, offer a straightforward, cost-effective, and quantitative method for detecting and measuring enzyme activity. The intensity of the color produced is directly proportional to the amount of enzyme present, allowing for precise quantification using standard spectrophotometers.

This guide focuses on the application of p-Dianisal-3,3'-dichlorobenzidine as a chromogenic substrate, particularly for peroxidase-based enzyme assays. Peroxidases, such as horseradish peroxidase (HRP), are frequently used as labels for antibodies and other proteins in various bioanalytical techniques. The selection of an appropriate chromogenic substrate is critical for achieving desired assay sensitivity, specificity, and dynamic range.

Mechanism of Action: Peroxidase-Mediated Oxidation of p-Dianisal-3,3'-dichlorobenzidine

Studies on the closely related compound, 3,3'-dichlorobenzidine, when oxidized by horseradish peroxidase, have shown the formation of transient and stable spectral species with absorption maxima at 630 nm, 370 nm, and a stable product at 410 nm, identified as azo-3,3'-dichlorobenzidine.[1] This suggests that the oxidized product of p-Dianisal-3,3'-dichlorobenzidine will also absorb light in the visible range.

Figure 1. Generalized workflow of a peroxidase-catalyzed chromogenic reaction.

Properties of p-Dianisal-3,3'-dichlorobenzidine

A summary of the key chemical and physical properties of p-Dianisal-3,3'-dichlorobenzidine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3540-78-1 | [2][3] |

| Molecular Formula | C₂₈H₂₂Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 489.39 g/mol | [2][3] |

| Appearance | Light yellow to orange powder/crystal | [4] |

| Solubility | Insoluble in water | [5] |

Experimental Protocols

The following protocols are provided as a starting point for the use of p-Dianisal-3,3'-dichlorobenzidine in peroxidase assays. Optimization of reagent concentrations, incubation times, and other parameters may be necessary for specific applications.

Reagent Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.0. Prepare by mixing appropriate volumes of 1 M monobasic and dibasic sodium phosphate solutions and adjusting the pH.

-